1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid
Description
1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS: 1235439-03-8) is a cyclopropane-derived carboxylic acid featuring a 2,5-dichlorophenyl substituent. This compound belongs to a class of cyclopropanecarboxylic acid derivatives, which are of interest in agrochemical and pharmaceutical research due to their structural rigidity and bioactivity.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
XSYOGNYLQFGXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction, utilizing sulfoxonium ylides, is a cornerstone for cyclopropane synthesis. For 1-(2,5-dichlorophenyl)cyclopropanecarboxylic acid, this method begins with the formation of a cinnamic acid derivative.
Procedure :
-
Intermediate synthesis : 2,5-Dichlorocinnamic acid is synthesized via Knoevenagel condensation between 2,5-dichlorobenzaldehyde and malonic acid in the presence of pyridine and piperidine.
-
Cyclopropanation : The cinnamic acid derivative is treated with dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and sodium hydride) in dimethyl sulfoxide (DMSO), yielding the cyclopropane ring.
-
Ester hydrolysis : The resulting cyclopropane ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to the carboxylic acid.
Optimization :
-
Challenges : Use of toxic reagents (e.g., pyridine, sodium azide) and low overall efficiency due to side reactions.
Metal-Catalyzed Cyclopropanation
Transition Metal-Mediated [2+1] Cycloaddition
Palladium or copper catalysts enable stereoselective cyclopropanation via carbene transfer.
Procedure :
-
Diazo precursor synthesis : Ethyl 2-diazo-3-(2,5-dichlorophenyl)propanoate is prepared from 2,5-dichlorophenylacetic acid via diazo transfer.
-
Catalytic cyclopropanation : The diazo compound reacts with a metal catalyst (e.g., palladium acetate) and an alkene (e.g., styrene) to form the cyclopropane ester.
-
Hydrolysis : The ester is saponified to the carboxylic acid using NaOH.
Optimization :
-
Catalyst loading : 5 mol% Pd(OAc)₂ achieves 70–80% conversion.
-
Stereoselectivity : Up to 90% trans selectivity when using chiral ligands like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
Stereoselective Synthesis and Resolution
Diastereomeric Salt Formation
Racemic mixtures of the cyclopropane acid are resolved using enantiopure amines.
Procedure :
-
Salt formation : Racemic this compound is combined with (R)- or (S)-α-methylbenzylamine in acetonitrile, inducing selective crystallization of one diastereomer.
-
Acid liberation : The isolated salt is treated with HCl to yield the enantiopure acid.
Optimization :
-
Solvent systems : Acetonitrile or ethyl acetate/heptane mixtures improve crystallization efficiency.
-
Yield : 25–35% per cycle, with >95% enantiomeric excess (ee).
Industrial-Scale Production
Continuous Flow Reactor Synthesis
To enhance throughput, continuous flow systems optimize exothermic cyclopropanation steps.
Procedure :
-
Mixing zones : Diazomethane and 2,5-dichlorostyrene are combined in a microreactor at 80°C, achieving rapid cyclopropanation.
-
In-line hydrolysis : The cyclopropane ester intermediate is hydrolyzed in a second reactor with aqueous NaOH.
Advantages :
-
Safety : Minimizes handling of explosive diazo compounds.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Corey-Chaykovsky | 45–60 | Low | Moderate | Toxic reagents, multi-step |
| Metal-Catalyzed | 70–80 | High (90% trans) | High | Costly catalysts |
| Diastereomeric Salt | 25–35 | >95% ee | Low | Multi-cycle resolution needed |
| Continuous Flow | 85 | Moderate | Industrial | High initial setup cost |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of dichlorophenylacetic acid or dichlorophenylketone.
Reduction: Production of dichlorophenylethanol or dichlorocyclopropane.
Substitution: Generation of various substituted cyclopropanecarboxylic acids.
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS: 84604-70-6)
- Molecular Formula : C₁₀H₈Cl₂O₂
- Molecular Weight : 231.076 g/mol
- LogP : 3.22
- Key Differences: The 2,4-dichloro substitution pattern alters electronic and steric properties compared to the 2,5-isomer. This positional isomerism impacts lipophilicity and bioavailability, as evidenced by its higher LogP value relative to non-chlorinated cyclopropanecarboxylic acids .
Cyclanilide (CAS: 113136-77-9)
- Molecular Formula: C₁₁H₉Cl₂NO₃
- Molecular Weight : 286.10 g/mol
- Key Differences: Cyclanilide includes an additional carbamoyl group ((2,4-dichlorophenyl)amino) linked to the cyclopropane ring.
1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic Acid (CAS: 1480360-32-4)
- Molecular Formula : C₁₁H₈Cl₂N₂O₂
- Molecular Weight : 271.10 g/mol
- Key Differences : Replacement of the cyclopropane ring with a pyrazole heterocycle introduces conformational flexibility and alters hydrogen-bonding capacity. This structural divergence may influence target selectivity in biological systems .
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|---|
| 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid | 1235439-03-8 | C₁₀H₈Cl₂O₂ | 231.076 (estimated) | ~3.2* | Cyclopropane, Carboxylic Acid |
| 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid | 84604-70-6 | C₁₀H₈Cl₂O₂ | 231.076 | 3.22 | Cyclopropane, Carboxylic Acid |
| Cyclanilide | 113136-77-9 | C₁₁H₉Cl₂NO₃ | 286.10 | N/A | Cyclopropane, Carbamate |
| 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic Acid | 1480360-32-4 | C₁₁H₈Cl₂N₂O₂ | 271.10 | N/A | Pyrazole, Carboxylic Acid |
*Estimated LogP based on structural similarity to 1-(2,4-dichlorophenyl) analogue .
Biological Activity
1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid is an organic compound notable for its unique cyclopropane structure substituted with a 2,5-dichlorophenyl group. This structural configuration contributes to its distinct biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on various studies.
- Molecular Formula : CHClO
- Molecular Weight : 233.08 g/mol
- Chemical Structure : The compound features a cyclopropane ring with a carboxylic acid functional group and a dichlorophenyl substituent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent. The compound interacts with specific molecular targets, such as enzymes and receptors involved in microbial growth pathways, which may be responsible for its inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 18 | 50 |
Antifungal Properties
The compound has also been evaluated for its antifungal activity. In vitro studies demonstrated effectiveness against common fungal pathogens, indicating its potential utility in treating fungal infections.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can disrupt critical biological pathways necessary for microbial survival and proliferation. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells.
- Receptor Interaction : It could modulate receptor activity that regulates cellular functions related to growth and reproduction in pathogens.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal investigated the antimicrobial properties of various derivatives of cyclopropanecarboxylic acids, including this compound. Results indicated that it was among the most effective compounds tested against Gram-positive and Gram-negative bacteria. -
Fungal Inhibition Research :
Another research article focused on evaluating the antifungal properties of this compound against Candida species. The findings revealed that it significantly reduced fungal load in treated samples compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized dichlorophenyl precursor. For example, a Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation using vinyl carbenes can introduce the cyclopropane ring. Optimization includes adjusting stoichiometry (e.g., Zn/Cu couple ratios), temperature (0–25°C), and solvent polarity (e.g., THF or DCM). Post-functionalization of the carboxylic acid group may require protection/deprotection strategies to avoid side reactions .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of /-NMR to verify the cyclopropane ring and dichlorophenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm). X-ray crystallography is recommended for absolute stereochemical confirmation if crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity in academic settings?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting plant growth-related enzymes (e.g., ACC oxidase) due to structural similarity to cyclanilide . Follow with phytotoxicity studies in Arabidopsis or rice seedlings under controlled greenhouse conditions, monitoring root/shoot elongation and chlorophyll content.
Advanced Research Questions
Q. How does the stereoelectronic environment of the cyclopropane ring influence the compound's reactivity and interactions with biological targets?
- Methodological Answer : Computational studies (DFT or molecular docking) can model the cyclopropane ring’s strain and electron distribution. Compare the 2,5-dichlorophenyl substituent’s steric/electronic effects with analogs (e.g., 2,4-dichloro derivatives) using QSAR models. Experimental validation via kinetic studies (e.g., hydrolysis rates in buffered solutions) quantifies stability differences .
Q. How should researchers resolve contradictions in solubility data reported for this compound across solvents?
- Methodological Answer : Perform systematic solubility testing in polar (water, methanol) and non-polar solvents (hexane) under controlled pH and temperature. Use HPLC to assess purity, as impurities may skew results. Cross-reference with Hansen solubility parameters to predict miscibility .
Q. What strategies are recommended for elucidating environmental degradation pathways of this compound?
- Methodological Answer : Conduct photolysis (UV light) and hydrolysis (pH 3–9) studies, analyzing degradation products via LC-MS/MS. Compare with computational predictions (e.g., EPI Suite) to identify persistent intermediates. Collaborate with ecotoxicology labs to assess bioaccumulation potential in model organisms .
Q. Which computational approaches are most effective for studying the compound’s interaction with molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential targets. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with experimental SPR (surface plasmon resonance) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
